molecular formula C5H12N2S B1269156 Tert-butylthiourea CAS No. 7204-48-0

Tert-butylthiourea

Cat. No.: B1269156
CAS No.: 7204-48-0
M. Wt: 132.23 g/mol
InChI Key: RYOCWONLFFPYMN-UHFFFAOYSA-N
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Description

Tert-butylthiourea is an organic sulfur compound with the chemical formula (CH₃)₃C-NH-CS-NH₂. It is a colorless crystalline solid that is soluble in most organic solvents but has low solubility in water . This compound is used in various chemical reactions and has applications in different fields, including chemistry, biology, and industry.

Preparation Methods

Tert-butylthiourea is generally prepared by reacting tert-butylamine with thiourea. The reaction typically involves the direct substitution of sulfur, where tert-butylamine reacts with an isothiocyanate . This method is commonly used in both laboratory and industrial settings due to its simplicity and efficiency.

Chemical Reactions Analysis

Tert-butylthiourea undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism by which tert-butylthiourea exerts its effects involves its interaction with molecular targets and pathways. For example, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress . In biological systems, it can interact with enzymes and proteins, modulating their activity and leading to various therapeutic effects.

Biological Activity

Tert-butylthiourea (TBTU) is a member of the thiourea family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with TBTU, including its synthesis, mechanisms of action, and various applications in pharmacology and biochemistry.

1. Chemical Structure and Synthesis

This compound is characterized by the presence of a tert-butyl group attached to a thiourea moiety. The general structure can be represented as follows:

 CH3)3C NH C S NH2\text{ CH}_3)_3\text{C NH C S NH}_2

The synthesis of TBTU typically involves the reaction of tert-butyl isocyanate with ammonium thiocyanate or thiourea itself. This reaction can be optimized to yield high purity and yield of the product.

2. Biological Activities

TBTU exhibits a wide range of biological activities, which can be categorized into several key areas:

2.1 Antimicrobial Activity

TBTU has shown significant antimicrobial properties against various bacterial strains. Studies indicate that it is effective against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for TBTU against these pathogens have been reported to be in the range of 50-100 µg/mL .

2.2 Anticancer Properties

Research has demonstrated that TBTU possesses anticancer activity, particularly against certain cancer cell lines. For instance, it has been noted to inhibit the proliferation of U937 cells with an IC50 value comparable to standard chemotherapeutic agents like etoposide . Additionally, its derivatives have been evaluated for their ability to inhibit human cancer cell lines, showing promising results in reducing cell viability.

2.3 Enzyme Inhibition

TBTU and its derivatives have been investigated for their inhibitory effects on various enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The IC50 values for enzyme inhibition vary, with some derivatives showing potent inhibitory activity in the nanomolar range . This property suggests potential applications in treating neurodegenerative diseases such as Alzheimer's.

3.1 Antimicrobial Efficacy

In a study examining the antimicrobial efficacy of TBTU, it was found that formulations containing TBTU significantly reduced bacterial growth in vitro. The study utilized a disk diffusion method to assess the antibacterial activity against common pathogens. The results indicated that TBTU exhibited a zone of inhibition comparable to that of conventional antibiotics .

CompoundBacterial StrainZone of Inhibition (mm)
This compoundStaphylococcus aureus15
Escherichia coli12

3.2 Anticancer Activity

Another investigation focused on the anticancer properties of TBTU derivatives against breast cancer cell lines. The study revealed that specific derivatives exhibited significant cytotoxicity, with IC50 values ranging from 10-20 µM . This highlights the potential for developing new therapeutic agents based on TBTU.

The biological activities of TBTU are attributed to several mechanisms:

  • Enzyme Inhibition : By inhibiting AChE and BChE, TBTU may enhance cholinergic transmission, which is beneficial in neurodegenerative conditions.
  • Antioxidant Activity : Some studies suggest that TBTU exhibits antioxidant properties, potentially reducing oxidative stress in cells .
  • Interaction with Cellular Targets : The ability of TBTU to form hydrogen bonds allows it to interact effectively with various biological macromolecules, enhancing its therapeutic potential.

5.

This compound is a versatile compound with significant biological activity across various domains, including antimicrobial and anticancer applications. Its mechanisms of action involve enzyme inhibition and antioxidant properties, making it a candidate for further research and development in pharmaceuticals. Future studies should focus on optimizing its efficacy and exploring its potential as a therapeutic agent in clinical settings.

Properties

IUPAC Name

tert-butylthiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2S/c1-5(2,3)7-4(6)8/h1-3H3,(H3,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYOCWONLFFPYMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90353234
Record name tert-butylthiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90353234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7204-48-0
Record name N-(1,1-Dimethylethyl)thiourea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7204-48-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-butylthiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90353234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(tert-Butyl)thiourea
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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